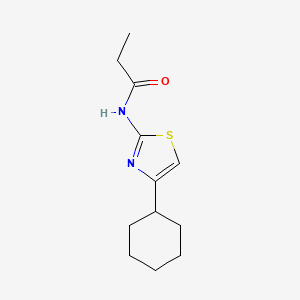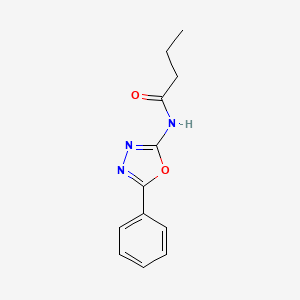
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine (DFPT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied in medicinal chemistry, biochemistry, and pharmacology due to its potential applications in drug discovery and development. DFPT has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. Additionally, DFPT has been studied for its ability to act as a catalyst in various reactions, as well as for its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs and other biologically active molecules. Additionally, this compound has been studied for its ability to act as a catalyst in various reactions, as well as for its potential as a therapeutic agent. This compound has also been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine is not yet fully understood. However, it is thought that this compound may act as a prodrug, meaning that it is converted into an active form in the body. This active form may then interact with various cellular targets, leading to the desired biological effects. Additionally, this compound may act as an agonist or antagonist of certain receptors, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may act as an agonist of certain receptors, leading to the desired effects. Additionally, this compound may act as a prodrug, meaning that it is converted into an active form in the body. This active form may then interact with various cellular targets, leading to the desired biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine has several advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of applications, including synthesis, catalysis, and drug development. Additionally, this compound is relatively inexpensive and can be easily synthesized in high yields. However, this compound has some limitations, such as its potential toxicity and the fact that the exact mechanism of action is not yet fully understood.
Direcciones Futuras
There are a number of potential future directions for 4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine research. One potential direction is to further explore its potential as a therapeutic agent. Additionally, further research into the biochemical and physiological effects of this compound may lead to a better understanding of its mechanism of action. Furthermore, further research into the synthesis of this compound may lead to improved yields and more cost-effective production methods. Finally, further exploration of its potential applications in drug discovery and development may lead to the development of novel drugs and other biologically active molecules.
Métodos De Síntesis
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine can be synthesized in a variety of ways. One of the most common methods involves the reaction of 4,4-difluoropiperidine with trifluoromethylpyridine. This reaction can be catalyzed by a variety of reagents, such as pyridine, piperidine, or tetrabutylammonium bromide. The reaction yields the desired product in high yields, typically greater than 90%.
Propiedades
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)2-5-18(6-3-10)8-1-4-17-9(7-8)11(14,15)16/h1,4,7H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDMLRYWBYGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-chloro-2-[(2-fluoro-5-methylphenyl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6483964.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6483970.png)
![2-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6483981.png)

![1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6483995.png)
![6-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]pyrimidin-4-ol](/img/structure/B6484002.png)

![N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide](/img/structure/B6484016.png)
![N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B6484025.png)
![2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6484026.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)